Benzoic acid, 3-chloro-4-(2-propenyloxy)-
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Overview
Description
Scientific Research Applications
Polymerization and Material Science
The derivative of benzoic acid, 3-chloro-4-(2-propenyloxy)-, plays a significant role in the field of polymerization and material science. A notable application involves its use in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are employed for the cyclopolymerization of a series of 1,6-heptadiynes. These catalysts facilitate the creation of block and tristar copolymers, showcasing the compound's utility in designing novel polymeric materials with potentially unique properties (Mayershofer, Nuyken, & Buchmeiser, 2006).
Synthetic Chemistry and Organic Reactions
In synthetic chemistry, 3-chloro-4-(2-propenyloxy)-benzoic acid derivatives have been utilized as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. This showcases their efficiency in promoting specific organic reactions, enhancing the synthesis of halogenated methoxy compounds with potential applications in various chemical industries (Yusubov, Drygunova, & Zhdankin, 2004).
Environmental Chemistry
Moreover, benzoic acid derivatives including 3-chloro-4-(2-propenyloxy)- are significant in environmental chemistry, particularly in water purification processes. For instance, their role in photocatalytic degradation of pollutants under UV light in the presence of titanium dioxide highlights their potential in addressing water contamination issues. This process demonstrates the photodecomposition of various organic compounds, offering a sustainable method for water treatment and environmental remediation (Matthews, 1990).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-prop-2-enoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGLHHTUDXADCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472177 |
Source
|
Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |
CAS RN |
65650-44-4 |
Source
|
Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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